4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine
Description
Properties
IUPAC Name |
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2S2/c9-5-3-4(13(14)15)1-2-6(5)11-8-7(10)12-17-16-8/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJINDYUAIOFSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C2C(=NSS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine typically involves the reaction of 2-chloro-4-nitroaniline with appropriate dithiazol reagents under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the dithiazol ring. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Amines, thiols; conditionssolvent like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Substituted derivatives with amine or thiol groups
Scientific Research Applications
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dithiazole Derivatives with Antifungal Activity
Two closely related dithiazole derivatives, (Z)-4-chloro-N-(6-methoxypyridin-2-yl)-5H-1,2,3-dithiazol-5-imine (90) and (Z)-4-chloro-N-(isoxazol-3-yl)-5H-1,2,3-dithiazol-5-imine (68) , demonstrated 100% efficacy against Pyricularia infections at 250 ppm . These compounds share the 4-chloro-dithiazol-5-imine core but differ in the substituents on the imine nitrogen:
- Compound 90 : A 6-methoxypyridin-2-yl group introduces moderate electron-donating effects.
Key Insight: The high activity of these analogs suggests that the dithiazole core is critical for antifungal activity.
Table 1: Structural and Functional Comparison of Dithiazole Derivatives
Thiazole and Thiadiazole Derivatives
Several thiazole and thiadiazole analogs provide context for heterocyclic bioactivity:
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine : A thiadiazole with insecticidal and fungicidal activity, emphasizing the role of chloro and methyl substituents .
Key Insight : Thiazole and thiadiazole derivatives often exhibit bioactivity, but the dithiazole scaffold’s unique sulfur-rich structure may confer distinct reactivity and target specificity.
Biological Activity
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is a member of the dithiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a dithiazole ring, a chlorine atom at the 4th position, and an imine group at the 5th position, linked to a substituted phenyl ring with a nitro group. This article aims to explore its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine is C₉H₅Cl₂N₃S₂. Its structure can be represented as follows:
This compound's properties are influenced by the presence of electron-withdrawing groups such as chlorine and nitro, which enhance its reactivity and potential biological interactions.
Target of Action
Research indicates that 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine exhibits activity against various biological targets. It is believed to interact with cellular enzymes and proteins, influencing metabolic pathways. For example, it has been shown to affect amylase activity and gene expression related to metabolic processes.
Mode of Action
The compound's mechanism involves disrupting cellular functions by modulating signaling pathways and altering gene expression. This modulation can lead to significant changes in cellular metabolism and proliferation, particularly in cancer cells .
Antimicrobial Properties
4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine has been studied for its antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported suggest potent activity comparable to established antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 16 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific kinases involved in cancer progression has been highlighted in various research articles .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value of approximately 8 μM, suggesting strong anticancer potential .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it could effectively inhibit growth at lower concentrations than traditional antibiotics, making it a candidate for further development in treating resistant infections .
Q & A
Q. What are the common synthetic routes for 4-chloro-N-(2-chloro-4-nitrophenyl)dithiazol-5-imine, and how can reaction conditions influence product purity?
Synthesis typically involves condensation of substituted nitroanilines with dithiazole precursors. For example, refluxing thiourea with halogenated intermediates (e.g., 2-chloro-N,N-diphenyl acetamide) in ethanol can yield thiazole derivatives, with yields influenced by solvent polarity and temperature . Purity optimization requires monitoring via TLC or HPLC, with recrystallization in solvents like ethanol or DMF to remove unreacted starting materials. NMR (e.g., δ 11.20–13.30 ppm for NH protons) is critical for verifying amine/imine tautomer ratios .
Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?
- 1H/13C NMR : Identify tautomeric forms (amine vs. imine) via NH proton signals (δ 10.10–13.30 ppm) and aromatic substituents .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 332–335 for related analogs) and fragmentation patterns .
- X-ray Crystallography : Resolve structural ambiguities, such as bond lengths in the dithiazole ring, to distinguish between tautomers .
Q. What are the primary research applications of this compound in medicinal chemistry or agrochemicals?
The compound’s nitro and chloro substituents suggest potential as:
- A pharmacophore for enzyme inhibition (e.g., targeting kinases or oxidoreductases) due to electron-withdrawing groups enhancing binding affinity .
- A herbicide precursor via redox-active intermediates that disrupt plant electron transport chains .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in tautomeric equilibrium data (amine vs. imine forms)?
Tautomer ratios (e.g., 50:50 amine:imine) observed via NMR may conflict with computational predictions. To resolve this:
- Use variable-temperature NMR to study equilibrium shifts under thermal stress .
- Perform DFT calculations to compare theoretical and experimental stability of tautomers, incorporating solvent effects (e.g., ethanol vs. DMSO) .
- Validate with X-ray diffraction to determine the dominant solid-state form .
Q. How should experimental designs account for the compound’s stability under varying pH and redox conditions?
- Accelerated stability studies : Expose the compound to buffers (pH 1–12) and monitor degradation via HPLC. Nitro groups are prone to reduction under acidic conditions, forming amine byproducts .
- Oxidative stress testing : Use H2O2 or UV light to simulate environmental degradation, critical for agrochemical applications .
- Microscopy/TGA : Assess thermal stability (e.g., mp >250°C) and phase transitions under controlled atmospheres .
Q. What strategies address contradictory spectroscopic data in structural elucidation?
- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry to confirm functional groups. For example, carbonyl stretching vibrations (~1650 cm⁻¹) may overlap with imine C=N signals, requiring deconvolution .
- Isotopic labeling : Use 15N-labeled analogs to clarify ambiguous NH environments in NMR spectra .
Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets, leveraging the nitro group’s electron-deficient nature for π-π interactions .
- MD simulations : Model solvation effects on tautomer stability, which influence bioavailability .
- Hammett analysis : Correlate substituent effects (σ values for -Cl and -NO2) with reaction rates in nucleophilic substitution .
Q. What mechanistic insights guide the compound’s use in agrochemical formulations?
- Mode of action studies : Investigate ROS generation in plant cells via nitro group reduction, disrupting cellular redox balance .
- Metabolite profiling : Identify degradation products (e.g., chloroanilines) using LC-MS to assess environmental persistence .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
